molecular formula C25H25NO3 B10902498 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10902498
M. Wt: 387.5 g/mol
InChI Key: SLQAPVCSISBIHV-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a fused ring system containing both benzene and pyridine rings, making it a significant scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

    Step 1: Condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.

    Step 2: Cyclization to form the hexahydroquinoline core.

    Step 3: Esterification to introduce the 2-phenylethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as p-toluenesulfonic acid or Lewis acids can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 5-oxo group, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its hexahydroquinoline core is known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets such as enzymes and receptors, making them candidates for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the 2-phenylethyl group but shares the hexahydroquinoline core.

    2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but with a tetrahydroquinoline core instead of hexahydroquinoline.

Uniqueness

The presence of the 2-phenylethyl group in 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

2-phenylethyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO3/c1-17-22(25(28)29-16-15-18-9-4-2-5-10-18)23(19-11-6-3-7-12-19)24-20(26-17)13-8-14-21(24)27/h2-7,9-12,23,26H,8,13-16H2,1H3

InChI Key

SLQAPVCSISBIHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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